Cdk9/10/gsk3|A-IN-1 (13c) Antiproliferative Activity Relative to Flavopiridol Across Seven Cancer Cell Lines
In a direct head-to-head SAR study, Cdk9/10/gsk3|A-IN-1 (compound 13c) demonstrated antiproliferative activity comparable to or higher than the parent compound Flavopiridol across a panel of up to seven human cancer cell lines. The study authors report that compound 13c 'was more efficient than the reference compound' Flavopiridol [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Comparable to or higher than Flavopiridol; most active compound in SAR series |
| Comparator Or Baseline | Flavopiridol (Alvocidib) |
| Quantified Difference | Qualitatively reported as 'more efficient'; specific GI50 values not disclosed in abstract/summary |
| Conditions | In vitro cell viability assays against up to 7 human cancer cell lines (exact lines not specified in summary data) |
Why This Matters
This comparative cellular potency establishes Cdk9/10/gsk3|A-IN-1 as a structurally optimized analog with preserved or enhanced activity relative to the clinically evaluated parent compound, making it a preferred chemical probe for studies requiring flavopiridol-class activity.
- [1] Ibrahim N, Bonnet P, Brion JD, et al. Identification of a new series of flavopiridol-like structures as kinase inhibitors with high cytotoxic potency. European Journal of Medicinal Chemistry. 2020;199:112355. View Source
